molecular formula C22H27ClN2O3S B2381264 1-((4-chlorophenyl)sulfonyl)-N-(4-isopropylbenzyl)piperidine-4-carboxamide CAS No. 1794850-03-5

1-((4-chlorophenyl)sulfonyl)-N-(4-isopropylbenzyl)piperidine-4-carboxamide

Cat. No.: B2381264
CAS No.: 1794850-03-5
M. Wt: 434.98
InChI Key: GTGGMNKZWMBOAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-chlorophenyl)sulfonyl)-N-(4-isopropylbenzyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-chlorophenyl)sulfonyl)-N-(4-isopropylbenzyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-Chlorophenylsulfonyl Group: This step often involves sulfonylation reactions using reagents such as chlorosulfonic acid or sulfonyl chlorides.

    Attachment of the N-(4-Isopropylbenzyl) Group: This is typically done through nucleophilic substitution reactions, where the piperidine nitrogen acts as a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((4-chlorophenyl)sulfonyl)-N-(4-isopropylbenzyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine nitrogen or aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-((4-chlorophenyl)sulfonyl)-N-(4-isopropylbenzyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-((4-chlorophenyl)sulfonyl)-N-(4-isopropylbenzyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide: Lacks the N-(4-isopropylbenzyl) group.

    N-(4-isopropylbenzyl)piperidine-4-carboxamide: Lacks the 4-chlorophenylsulfonyl group.

Uniqueness

1-((4-chlorophenyl)sulfonyl)-N-(4-isopropylbenzyl)piperidine-4-carboxamide is unique due to the presence of both the 4-chlorophenylsulfonyl and N-(4-isopropylbenzyl) groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O3S/c1-16(2)18-5-3-17(4-6-18)15-24-22(26)19-11-13-25(14-12-19)29(27,28)21-9-7-20(23)8-10-21/h3-10,16,19H,11-15H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGGMNKZWMBOAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.